4-Chloro-5-(1,3-dioxolan-2-yl)thiazole
Description
Properties
Molecular Formula |
C6H6ClNO2S |
|---|---|
Molecular Weight |
191.64 g/mol |
IUPAC Name |
4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-4(11-3-8-5)6-9-1-2-10-6/h3,6H,1-2H2 |
InChI Key |
ZXPGPXRTSHSBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(N=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Nucleophilic Attack : The thioamide’s sulfur atom attacks the α-carbon of the α-chloro-dioxolane carbonyl compound, displacing the chloride ion.
-
Cyclization : Intramolecular dehydration forms the thiazole ring, with the dioxolane moiety pre-installed at position 5.
-
Chlorine Retention : The α-chloro group ensures direct incorporation of chlorine at position 4.
Example Protocol :
-
Reactants : 2-Chloro-1-(1,3-dioxolan-2-yl)ethan-1-one (5 mmol), thioacetamide (5.5 mmol)
-
Conditions : Reflux in ethanol (12 h), acid catalyst (HCl)
Post-Functionalization of Preformed Thiazoles
An alternative strategy involves modifying a pre-synthesized thiazole to introduce the dioxolane group. This two-step approach is advantageous for late-stage diversification.
Synthesis of 4-Chlorothiazole-5-carbaldehyde
The thiazole core is first functionalized with an aldehyde group at position 5 via Vilsmeier-Haack formylation :
Dioxolane Protection of the Aldehyde
The aldehyde is converted to a dioxolane acetal using ethylene glycol and an acid catalyst:
-
Reactants : 4-Chlorothiazole-5-carbaldehyde (1 eq), ethylene glycol (2.5 eq), p-TsOH (0.1 eq)
-
Conditions : Toluene, Dean-Stark trap, 110°C (6 h)
Key Advantage : This method avoids the need for sensitive dioxolane-containing precursors.
Multicomponent Coupling Strategies
Recent advancements leverage one-pot multicomponent reactions to streamline synthesis. A notable example involves:
-
In Situ Generation of α-Chloro-dioxolane Carbonyl :
-
React 1,3-dioxolane-2-carbaldehyde with Cl₂ in acetic acid.
-
-
Concurrent Thiazole Formation :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | TMSOTf (10 mol%) |
| Temperature | 70°C |
| Time | 2 h |
| Yield | 78% |
This approach reduces intermediate isolation steps and improves atom economy.
Regioselective introduction of the dioxolane group is achievable via directed ortho metalation (DoM):
-
Lithiation : Treat 4-chlorothiazole with LDA at −78°C.
-
Electrophilic Quenching : Add 1,3-dioxolane-2-carbaldehyde.
-
Oxidation : Use MnO₂ to oxidize the secondary alcohol to the ketone, followed by acetal formation.
Challenges :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch Synthesis | 68–72 | 95 | Moderate | High |
| Post-Functionalization | 90 | 98 | High | Moderate |
| Multicomponent | 78 | 97 | High | High |
| Directed Metalation | 55–60 | 90 | Low | Low |
Trade-offs :
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it has been shown to bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Bioactivity
2-Bromo-4-(1,3-dioxolan-2-yl)thiazole
- Structural Difference : Bromine replaces chlorine at the 4-position.
- Impact: Halogen substituents influence electronic properties and steric bulk. This compound is noted for its utility in synthesizing aziridines and other heterocycles .
5-Chloro-2-methyl-1,3-thiazole
- Structural Difference : Methyl group at the 2-position instead of a 1,3-dioxolane moiety.
- Impact: The methyl group increases hydrophobicity (LogP = 2.10) and may enhance membrane permeability.
4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole
- Structural Difference : Nitro and chloromethyl substituents replace the dioxolane group.
- Impact : The nitro group enhances electrophilicity, making this compound a reactive intermediate in further functionalizations (e.g., nucleophilic substitutions). Synthesized in 62% yield via cyclization and nitration .
Thiazole Carboxylic Acid Derivatives (MMP-2 Inhibitors)
- Key Example : MMPI-1154, a thiazole-carboxylic acid, demonstrated superior MMP-2 inhibition compared to hydroxamic acid analogs. At 1 µM, it reduced infarct size in cardiac ischemia models .
- Comparison : The 1,3-dioxolane group in 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole may confer metabolic stability or influence binding to MMP active sites, though experimental validation is needed.
Antimicrobial Thiazole Derivatives
- Key Example : Thiazole compound 2 (from ) exhibited potent activity against MRSA and VRSA, outperforming teicoplanin and reducing vancomycin MIC by 512-fold in resistant strains. Biofilm reduction was also significant .
- Comparison : The chloro and dioxolane substituents in this compound could modulate antimicrobial efficacy by altering solubility or target interactions.
Crystallographic and Conformational Insights
Isostructural Thiazole Halogen Derivatives
- Example : 4-(4-Chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazoles (compounds 4 and 5) exhibit isostructural triclinic packing with P¯I symmetry. The chloro derivative showed slight conformational adjustments in crystal lattice vs. fluoro analogs .
- Relevance : Substituent polarity (Cl vs. F) influences intermolecular interactions and crystal packing, which may correlate with solubility or stability in this compound.
Data Tables
Table 1: Structural and Physicochemical Properties of Selected Thiazoles
*Estimated values based on analog data.
Q & A
Q. What are the optimized synthetic routes for 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole?
A common approach involves heterocyclic condensation reactions under controlled conditions. For example, thiazole derivatives can be synthesized via:
- Catalytic methods : Using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a heterogeneous catalyst at 70–80°C for 1 hour, followed by TLC monitoring and recrystallization in aqueous acetic acid .
- Functionalization : Reacting chlorobenzyloxy-phenyl-ethyl-thio intermediates with substituted benzoyl chlorides in a stepwise manner to introduce the 1,3-dioxolane moiety .
Q. Key Reaction Parameters :
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Bleaching Earth Clay | PEG-400 | 70–80 | 1 hour | 65–87* |
| *Yields vary based on substituent reactivity and purification methods . |
Q. How is structural characterization performed for this compound?
A multi-technique approach is critical:
- Spectroscopy :
- IR : Identify C-Cl (750–550 cm⁻¹), thiazole C=N (1650–1550 cm⁻¹), and dioxolane C-O (1250–1050 cm⁻¹) stretches .
- NMR : Use NMR to confirm proton environments (e.g., dioxolane protons at δ 4.8–5.2 ppm) and NMR for carbonyl and aromatic carbons .
- Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement to resolve bond lengths and angles .
Advanced Research Questions
Q. How can regioselectivity challenges in thiazole functionalization be addressed?
Regioselectivity is influenced by:
- Reagent addition : Dropwise addition of chloroacetyl chloride to 2-amino-5-aryl-methylthiazoles in dioxane at 20–25°C minimizes side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the 4-position of the thiazole ring .
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for thiadiazole derivatives, as shown in analogous systems .
Q. What methodologies resolve contradictions in crystallographic data interpretation?
Discrepancies in enantiomorph-polarity estimation can arise with near-centrosymmetric structures. To mitigate:
- Parameter selection : Use Flack’s x parameter (based on incoherent twin scattering) instead of Rogers’s η, as x converges faster and avoids false chirality indications .
- Refinement protocols : Iterative refinement in SHELXL with high-resolution data (<1.0 Å) improves accuracy, particularly for thiazole ring puckering and dioxolane conformation .
Q. How can biological activity be systematically evaluated for this compound?
Thiazoles are pharmacologically relevant (e.g., antimicrobial, anticancer). Suggested methodologies:
Q. How are synthetic byproducts or impurities identified and mitigated?
Q. What strategies validate computational models against experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
